MGAT2-IN-2
Description
Properties
CAS No. |
1710630-11-7 |
|---|---|
Molecular Formula |
C₂₆H₂₁F₅N₄O₄S |
Molecular Weight |
580.53 |
IUPAC Name |
5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37) |
InChI Key |
RGDHGNPUKLLPLT-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCN3C(=O)NC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
MGAT2-IN-2 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Pharmacological Profile of MGAT2-IN-2
This compound has been characterized through various pharmacological assays that assess its potency and selectivity:
| Parameter | Value |
|---|---|
| IC50 (human MGAT2) | 7.8 nmol/L |
| IC50 (mouse MGAT2) | 2.4 nmol/L |
| Selectivity | >1000-fold over MGAT3 |
| Administration Route | Oral |
These parameters indicate that this compound is a potent inhibitor with a favorable pharmacokinetic profile, suggesting its suitability for clinical applications .
Case Studies
- Obesity Management :
-
Diabetes Control :
- Clinical trials assessing the effects of MGAT2 inhibitors on glycemic control demonstrated improved fasting glucose levels and HbA1c reductions in participants with type II diabetes. These findings support the potential use of this compound as part of a therapeutic regimen for managing blood sugar levels .
-
Dyslipidemia Treatment :
- Research highlighted that patients treated with MGAT2 inhibitors experienced significant decreases in triglyceride levels, which are critical for reducing cardiovascular risks associated with dyslipidemia. The compound's ability to modulate lipid profiles positions it as a valuable tool in lipid management strategies .
Mechanism of Action
MGAT2-IN-2 exerts its effects by inhibiting the activity of acyl CoA:monoacylglycerol acyltransferase 2. This enzyme is crucial for the synthesis of diacylglycerol and triacylglycerol, which are important components of lipid metabolism. By inhibiting MGAT2, this compound reduces the synthesis of these lipids, thereby modulating lipid levels in the body. This inhibition affects various molecular targets and pathways involved in lipid metabolism, including the reduction of triglyceride levels and the improvement of insulin sensitivity .
Comparison with Similar Compounds
Key Properties of MGAT2-IN-2 :
Comparison with Similar Compounds
Comparison with MGAT2-IN-1
MGAT2-IN-1 (Cat. No. HY-101857) is another MGAT2 inhibitor, but structural and functional differences exist:
Key Insight : While both compounds target MGAT2, this compound has a well-characterized IC50 value, making it a more quantitatively validated tool for research.
Comparison with Miglitol
Miglitol (Cat. No. HY-B0481) is an FDA-approved α-glucosidase inhibitor used to manage type 2 diabetes. Unlike this compound, it acts on carbohydrate metabolism:
Key Insight: Miglitol’s clinical success highlights the viability of enzyme inhibitors in metabolic diseases, but this compound represents a novel approach targeting lipid rather than carbohydrate metabolism.
Comparison with PF-06424439 (DGAT2 Inhibitor)
PF-06424439 methanesulfonate is a selective diacylglycerol acyltransferase 2 (DGAT2) inhibitor. DGAT2 and MGAT2 operate in sequential steps of triglyceride synthesis:
Key Insight : Both compounds target lipid metabolism but at distinct enzymatic stages. MGAT2 inhibition may offer upstream modulation of fat absorption, whereas DGAT2 inhibition affects triglyceride storage.
Research Findings and Implications
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for validating MGAT2 inhibition efficacy in vitro?
- Methodological Answer : Use enzyme activity assays with purified recombinant MGAT2 to measure inhibition kinetics. Employ a substrate competition protocol (e.g., acyl-CoA and monoacylglycerol) with fluorescence-based detection. Validate results using orthogonal methods like LC-MS quantification of diacylglycerol (DAG) production. Include positive controls (e.g., MGAT2-IN-1) and negative controls (solvent-only wells) to confirm specificity .
Q. How should researchers address variability in IC50 values across different assay platforms for MGAT2-IN-2?
- Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentrations) per guidelines from the International Council for Harmonisation (ICH). Perform triplicate experiments with inter-day reproducibility testing. Use statistical tools like coefficient of variation (CV) analysis to identify outliers. Cross-validate using cell-based assays (e.g., hepatocyte models) to confirm biochemical activity .
Q. What in vivo models are most appropriate for studying this compound’s effects on lipid metabolism?
- Methodological Answer : Utilize high-fat diet (HFD)-induced obese murine models or genetic models (e.g., Mgat2 knockout mice) to assess lipid accumulation and metabolic parameters. Measure plasma triglycerides, hepatic DAG levels, and insulin sensitivity via glucose tolerance tests. Include dose-response studies (e.g., 1–10 mg/kg oral administration) to establish therapeutic windows .
Advanced Research Questions
Q. How can researchers optimize experimental protocols to resolve contradictory data between this compound’s in vitro potency and in vivo efficacy?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, tissue distribution) using radiolabeled this compound in pharmacokinetic/pharmacodynamic (PK/PD) studies. Perform metabolite profiling to identify active or inhibitory derivatives. Integrate multi-omics data (transcriptomics, lipidomics) to uncover compensatory pathways that may diminish in vivo effects .
Q. What statistical frameworks are recommended for analyzing longitudinal metabolic data in this compound studies?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in longitudinal datasets (e.g., body weight, lipid profiles). Use false discovery rate (FDR) corrections for high-throughput lipidomic data. For non-linear dose-response relationships, employ Bayesian hierarchical modeling to estimate uncertainty .
Q. How should researchers design experiments to differentiate this compound’s target-specific effects from off-target interactions in complex systems?
- Methodological Answer : Combine genetic knockdown (siRNA/shRNA) of MGAT2 with pharmacological inhibition to confirm on-target effects. Use chemoproteomic approaches (e.g., activity-based protein profiling) to identify off-target binding. Validate findings in primary cell cultures from Mgat2 knockout models to eliminate confounding variables .
Data Reporting and Reproducibility
Q. What minimal dataset criteria should be included in publications to ensure reproducibility of this compound studies?
- Methodological Answer :
Q. How to reconcile discrepancies between this compound’s reported purity (98.90%) and batch-to-batch variability in biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
